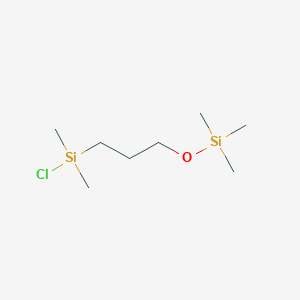

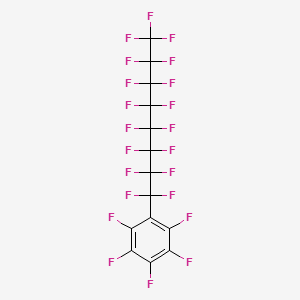

![molecular formula C7H6N2O B3271246 1H-吡咯并[3,2-c]吡啶 5-氧化物 CAS No. 54415-74-6](/img/structure/B3271246.png)

1H-吡咯并[3,2-c]吡啶 5-氧化物

描述

1h-Pyrrolo[3,2-c]pyridine 5-oxide is a nitrogen-containing heterocyclic compound . It’s a part of a class of compounds known as pyrrolopyridines, which are known to exhibit significant biological activity . They have been used in the synthesis of various pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of 1h-Pyrrolo[3,2-c]pyridine derivatives has been reported in several studies . One method involves a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include 1h-Pyrrolo[3,2-c]pyridine, have been used in various chemical reactions . They have been employed in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of 1h-Pyrrolo[3,2-c]pyridine derivatives can vary depending on the specific compound . For example, 5-Chloro-1H-pyrrolo[3,2-b]pyridine is a solid with a molecular weight of 152.58 .科学研究应用

Anticancer Activity

1H-pyrrolo[3,2-c]pyridine 5-oxide exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves disrupting microtubule dynamics, leading to cell cycle arrest and ultimately suppressing tumor growth . Further studies explore its efficacy against specific cancer types.

Antibacterial Properties

In the realm of infectious diseases, 1H-pyrrolo[3,2-c]pyridine 5-oxide has demonstrated antibacterial activity. It may serve as a scaffold for designing novel antibiotics. Researchers have explored its impact on bacterial cell membranes and essential enzymes, providing insights for drug development .

Anti-inflammatory Effects

The compound’s anti-inflammatory potential is noteworthy. It modulates inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders. Researchers investigate its impact on cytokine production and immune cell activation .

Neuroprotective Applications

1H-pyrrolo[3,2-c]pyridine 5-oxide shows promise in neuroprotection. Studies suggest it may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers explore its potential for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Organic Synthesis and Medicinal Chemistry

Chemists utilize 1H-pyrrolo[3,2-c]pyridine 5-oxide as a building block in organic synthesis. Its unique structure allows for diverse functionalization, enabling the creation of novel compounds. Medicinal chemists incorporate it into drug design, exploring derivatives with improved pharmacological properties .

未来方向

作用机制

Target of Action

The primary targets of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives are the colchicine-binding sites on tubulin and the fibroblast growth factor receptors (FGFRs) . Tubulin is a critical component of the cytoskeleton, playing important roles in cell mitosis, cytokinesis, and signal transduction . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives interact with their targets in specific ways. They inhibit tubulin polymerization by binding to the colchicine-binding sites . This disrupts microtubule dynamics, leading to mitotic arrest . As for FGFRs, these derivatives exhibit potent inhibitory activity, disrupting the normal function of the FGF–FGFR axis .

Biochemical Pathways

The action of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives affects several biochemical pathways. By disrupting tubulin dynamics, they interfere with the normal function of the cytoskeleton, affecting processes such as cell mitosis and cytokinesis . Inhibition of FGFRs disrupts the FGF–FGFR axis, affecting downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

One derivative was noted to conform well to lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The action of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives leads to significant cellular effects. Inhibition of tubulin polymerization causes G2/M phase cell cycle arrest and apoptosis . Similarly, inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis .

属性

IUPAC Name |

5-hydroxypyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-9-4-2-7-6(5-9)1-3-8-7/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGVLKPPZLPOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C1=CN(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719676 | |

| Record name | 5H-Pyrrolo[3,2-c]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54415-74-6 | |

| Record name | 5H-Pyrrolo[3,2-c]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

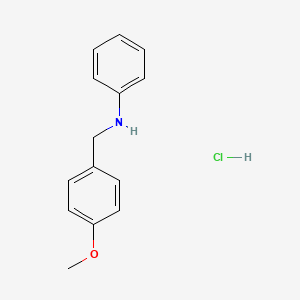

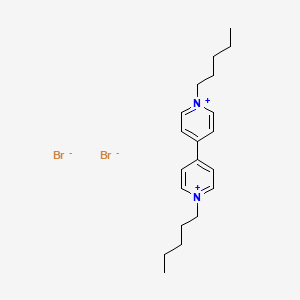

![2-[(4-bromophenyl)methylamino]ethanol Hydrochloride](/img/structure/B3271163.png)

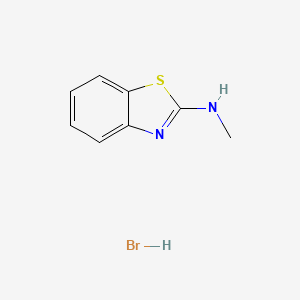

![8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3271172.png)

![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)

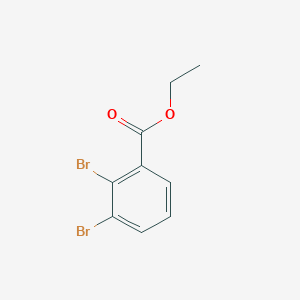

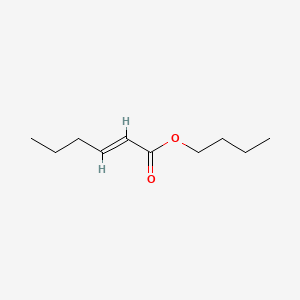

![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)

![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3271209.png)

![3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B3271222.png)

![5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3271255.png)